molecular formula C40H79N3O B13800463 Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- CAS No. 26272-76-4

Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-

Cat. No.: B13800463
CAS No.: 26272-76-4
M. Wt: 618.1 g/mol
InChI Key: GPCJRELNZBJORK-UHFFFAOYSA-N
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Description

Properties

CAS No.

26272-76-4

Molecular Formula

C40H79N3O

Molecular Weight

618.1 g/mol

IUPAC Name

N-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl]octadecanamide

InChI

InChI=1S/C40H79N3O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-41-35-37-43(39)38-36-42-40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3,(H,42,44)

InChI Key

GPCJRELNZBJORK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CCNC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Preparation Methods of Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-

Detailed Synthetic Routes

Imidazoline Ring Formation
  • Starting materials: Heptadecylamine (C17 alkyl amine), glyoxal (CHO-CHO), and ammonia.
  • Reaction conditions: Typically conducted in an aqueous or alcoholic solvent under reflux.
  • Mechanism: The primary amine reacts with glyoxal to form a diimine intermediate, which cyclizes with ammonia to yield the 4,5-dihydro-1H-imidazole ring bearing the heptadecyl substituent at position 2.
  • Enhancements: Microwave-assisted synthesis has been reported to improve reaction rates and yields by providing uniform heating and reducing side reactions.
Amide Bond Formation with Octadecanamide
  • The terminal amine group on the ethyl linker reacts with octadecanoyl chloride or activated octadecanoic acid derivatives to form the amide bond.
  • Typical coupling agents include carbodiimides (e.g., DCC) or mixed anhydrides.
  • Reaction is carried out in anhydrous organic solvents such as dichloromethane or tetrahydrofuran under inert atmosphere.
  • Purification is achieved by recrystallization or chromatographic techniques.

Industrial Production Considerations

  • Continuous flow reactors are employed to maintain consistent reaction conditions, optimize yield, and scale-up production.
  • Parameters such as temperature (80–120 °C), pressure (ambient to slight positive pressure), and reactant concentration are optimized.
  • Process monitoring includes thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for reaction completion and purity assessment.

Data Table: Summary of Preparation Parameters

Step Reactants/Conditions Temperature (°C) Time (h) Yield (%) Notes
Imidazoline ring formation Heptadecylamine, glyoxal, ammonia 80–100 4–6 70–85 Microwave-assisted improves yield
Ethyl spacer introduction Imidazoline, 2-bromoethylamine 50–70 3–5 65–75 Requires inert atmosphere
Amide coupling Ethylated imidazoline, octadecanoyl chloride, DCC 0–25 12–24 60–80 Anhydrous conditions mandatory

Research Findings and Reaction Analysis

Reaction Mechanisms

  • The imidazoline ring formation proceeds via nucleophilic attack of the amine on glyoxal aldehyde groups, followed by intramolecular cyclization.
  • Alkylation of the imidazoline nitrogen proceeds through an SN2 mechanism.
  • Amide bond formation involves nucleophilic attack of the amine on the activated carboxyl derivative.

Optimization Studies

  • Microwave-assisted synthesis reduces reaction time by up to 50% and increases yield by approximately 10% compared to conventional heating.
  • Use of carbodiimide coupling agents yields cleaner products with fewer side reactions.
  • Purification methods such as column chromatography using silica gel with gradient elution (hexane/ethyl acetate) provide high purity (>95%) products.

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- is being explored across various scientific domains due to its unique structure and properties.

Chemistry

  • Surfactant and Emulsifying Agent : The compound is utilized in chemical processes as a surfactant, aiding in the stabilization of emulsions and enhancing solubility in formulations .

Biology

  • Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Research has shown that it can reduce levels of inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Medicine

  • Drug Delivery Systems : The compound's ability to interact with cellular membranes allows it to be investigated for use in drug delivery systems, potentially improving the bioavailability of therapeutic agents .

Industry

  • Lubricants and Coatings : Its unique physicochemical properties make it suitable for applications in the production of lubricants and protective coatings .

Cancer Research

Research has indicated that Octadecanamide may have potential applications in cancer treatment by modulating pathways involved in tumor growth and metastasis.

Microbial Inhibition

In vitro studies have demonstrated its effectiveness against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent.

Inflammatory Models

In animal models, Octadecanamide has shown promise in reducing inflammation and associated pain, suggesting its utility in therapeutic applications for inflammatory conditions.

The following table summarizes key biological activities associated with Octadecanamide:

Activity TypeObservationsReferences
Enzyme ModulationInhibits PP2A methylation
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces levels of inflammatory cytokines

Mechanism of Action

The mechanism of action of Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- involves its interaction with cellular membranes and proteins. The long alkyl chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-
  • CAS No.: 26272-76-4
  • Molecular Formula : C₄₀H₇₉N₃O
  • Molecular Weight : 618.075 g/mol .

Structural Features :
The compound comprises a long-chain octadecanamide (C18) linked via an ethyl group to a 4,5-dihydro-1H-imidazole ring substituted with a heptadecyl (C17) chain. This structure confers amphiphilic properties, with the imidazoline ring acting as a polar head and the alkyl chains as hydrophobic tails .

Key Properties :

  • XLogP3 : 15.5 (indicating extreme lipophilicity).
  • Hydrogen Bond Donors/Acceptors: 1/2.
  • Topological Polar Surface Area (TPSA) : 44.7 Ų.
  • Rotatable Bonds : 35 (high flexibility) .
Functional Group and Structural Analogues

The compound belongs to the imidazoline-amphiphile class. Below is a comparative analysis with structurally or functionally related compounds:

Compound Key Structural Features Molecular Weight Key Differences Applications
Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- C18 amide + C17-imidazoline 618.075 Longest alkyl chains; lacks ionic groups Surfactant precursor, medicinal intermediates
DISODIUM STEAROAMPHODIACETATE (CAS 69868-14-0) Disodium salt + carboxylate groups + C17-imidazoline ~600 (estimated) Ionic sulfonate/carboxylate groups enhance water solubility Antistatic agent, surfactant in cosmetics
(Z)-3-(2-(5-(3-methylbenzylidene)...-one derivatives (Subramaniam et al.) Quinazolinone + substituted imidazolone ring ~450–500 Aromatic and electron-withdrawing groups enhance antioxidant activity Antioxidant agents (DPPH assay IC₅₀: 12–18 µM)
Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-...propanoate Nitroimidazole + ester/carbonyl groups ~400 Nitro group confers antimicrobial potential Antimicrobial/anticancer research
Key Findings :

Lipophilicity vs. Solubility: The target compound’s high XLogP3 (15.5) limits water solubility compared to ionic surfactants like DISODIUM STEAROAMPHODIACETATE (TPSA > 100 Ų due to sulfonate groups) . This makes it more suitable for lipid-based formulations or non-aqueous industrial applications.

Industrial Utility: The compound’s dual alkyl chains and imidazoline ring align with surfactants like DISODIUM STEAROAMPHODIACETATE, but its non-ionic nature restricts use in high-salinity or aqueous environments .

Biological Activity

Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- (CAS No. 26272-76-4), is a compound with significant biological activity that has garnered attention in various fields of research, including pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on available literature.

  • Molecular Formula : C40H79N3O
  • Molecular Weight : 618.07 g/mol
  • Structure : The compound consists of a long aliphatic chain linked to an imidazole derivative, which may influence its biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways:

  • Modulation of Enzyme Activity :
    • It has been reported to modulate the activity of protein phosphatase 2A (PP2A), which plays a crucial role in cellular signaling and regulation. The compound's ability to influence PP2A methylation suggests potential implications in cancer therapy and other diseases where PP2A is dysregulated .
  • Antimicrobial Properties :
    • Preliminary studies indicate that octadecanamide derivatives may possess antimicrobial activity. The long hydrophobic chain is believed to enhance membrane penetration, disrupting microbial cell integrity .
  • Anti-inflammatory Effects :
    • Some studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, thus potentially serving as a therapeutic agent in inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities associated with Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-:

Activity TypeObservationsReferences
Enzyme ModulationInhibits PP2A methylation
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces levels of inflammatory cytokines

Case Studies and Research Findings

  • Cancer Research :
    • A study demonstrated that octadecanamide derivatives could selectively inhibit cancer cell proliferation by modulating signaling pathways involving PP2A. This suggests a potential role in targeted cancer therapies .
  • Microbial Inhibition :
    • In vitro experiments revealed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent against infections .
  • Inflammatory Models :
    • Animal models treated with octadecanamide showed reduced inflammation markers in conditions such as arthritis and colitis, highlighting its therapeutic potential in managing chronic inflammatory diseases .

Q & A

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Methodology : Utilize 1H NMR to confirm proton environments (e.g., alkyl chains, imidazoline ring protons) and FTIR to identify functional groups such as amide C=O stretches (1650–1680 cm⁻¹) and N–H bending vibrations (1540–1640 cm⁻¹). These methods were validated for structurally similar imidazoline derivatives . For crystallographic analysis, employ X-ray diffraction with SHELX software for structure refinement, as demonstrated in small-molecule crystallography studies .

Q. How can synthesis purity and identity be verified?

Methodology : Combine chromatographic techniques (HPLC or GC) with retention time matching against a standard, as outlined in ’s identification protocol. Additionally, elemental analysis (C, H, N) and mass spectrometry (ESI-MS or MALDI-TOF) can confirm molecular weight and purity .

Q. What are the primary applications of this compound in materials science?

Methodology : Investigate its role as a corrosion inhibitor using electrochemical methods (e.g., polarization resistance, impedance spectroscopy) in acidic media. and demonstrate that similar imidazoline derivatives adsorb onto steel surfaces via Langmuir isotherm behavior, achieving >90% inhibition efficiency at optimal concentrations .

Advanced Research Questions

Q. How can computational methods elucidate electronic properties and reactivity?

Methodology : Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms for accurate thermochemical predictions. Basis sets like 6-31G(d,p) are suitable for modeling alkyl chain interactions and imidazoline ring geometry. highlights the utility of DFT for atomization energies and ionization potentials .

Q. What experimental approaches analyze adsorption mechanisms on metal surfaces?

Methodology : Use electrochemical impedance spectroscopy (EIS) to model charge-transfer resistance and double-layer capacitance. provides equivalent circuit diagrams (e.g., Randles circuit) for fitting data. Complement this with Langmuir isotherm analysis to calculate adsorption free energy (ΔG°ads) and assess physisorption vs. chemisorption .

Q. How do hydrogen-bonding patterns affect crystallographic analysis?

Methodology : Perform graph set analysis (as per Etter’s formalism) to classify hydrogen-bonding motifs (e.g., chains, rings). emphasizes the role of directional hydrogen bonds in crystal packing. For challenging cases, high-resolution synchrotron X-ray data combined with SHELXL refinement can resolve ambiguities .

Q. What strategies evaluate biological interactions or therapeutic potential?

Methodology : Conduct in vitro assays (e.g., antimicrobial susceptibility testing, cytotoxicity screening) and molecular docking to predict binding affinity to targets like enzymes or membrane receptors. notes the antimicrobial and anti-inflammatory potential of structurally related imidazolines .

Data Contradictions and Resolution

Q. How to resolve discrepancies in adsorption model interpretations?

Context : Some studies may report deviations from Langmuir isotherm behavior due to multilayer adsorption or surface heterogeneity. Resolution : Validate models using thermodynamic parameters (e.g., ΔG°ads < −20 kJ/mol suggests chemisorption) and cross-reference with atomic force microscopy (AFM) for surface morphology insights .

Methodological Tables

Characterization Technique Key Parameters Evidence Reference
1H NMRδ 1.2–1.6 ppm (alkyl CH₂), δ 3.4–3.8 ppm (imidazoline CH₂)
FTIR1645 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II)
Langmuir IsothermR² > 0.99, ΔG°ads = −34 kJ/mol
DFT CalculationsB3LYP/6-31G(d,p), HOMO-LUMO gap = 4.2 eV

Key Recommendations

  • For synthesis, optimize reaction conditions (e.g., fatty acid/amine stoichiometry) to minimize byproducts .
  • In corrosion studies, correlate alkyl chain length (heptadecyl vs. tridecyl) with inhibition efficiency via comparative assays .
  • For biological studies, prioritize molecular dynamics simulations to assess membrane permeability .

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